11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane
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Overview
Description
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane is a synthetic compound with the molecular formula C31H41NO4 and a molecular weight of 491.66 g/mol . It is an intermediate in the synthesis of Mifepristone, a well-known progesterone receptor antagonist with partial agonist activity. This compound is characterized by its unique structure, which includes a spiro [1,3-dioxolane] moiety.
Preparation Methods
The synthesis of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane involves several steps, starting from readily available precursors. The key steps include:
Formation of the spiro [1,3-dioxolane] ring: This is typically achieved through a reaction between a ketone and an ethylene glycol derivative under acidic conditions.
Introduction of the 5-chloro group: This step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Final assembly: The final step involves coupling the intermediate with a dimethylaminophenyl group and a prop-1-ynyl group under basic conditions
Chemical Reactions Analysis
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of Mifepristone and other related compounds.
Biology: The compound is studied for its interactions with various biological targets, including progesterone receptors.
Medicine: As an intermediate in Mifepristone synthesis, it indirectly contributes to medical applications such as contraception and the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane is primarily related to its role as an intermediate in Mifepristone synthesis. Mifepristone acts by binding to progesterone receptors, blocking the effects of progesterone, and inducing changes in the endometrium. This leads to the termination of pregnancy and other therapeutic effects.
Comparison with Similar Compounds
11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane can be compared with other similar compounds, such as:
Mifepristone: The parent compound, known for its use as an abortifacient and in the treatment of certain cancers.
Ulipristal acetate: Another progesterone receptor modulator used for emergency contraception.
Asoprisnil: A selective progesterone receptor modulator used in the treatment of uterine fibroids.
The uniqueness of 11-ent-Mifepristone-5-chloro-3,2’-[1,3]dioxolane lies in its specific structural features and its role as an intermediate in the synthesis of Mifepristone.
Properties
Molecular Formula |
C31H41NO4 |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(5'S,8'S,11'S,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24-,25-,28-,29-,30-/m0/s1 |
InChI Key |
RIJGHAHZKTWZNK-QDTCMSCBSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@H](C3=C4CCC5(C[C@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O |
Origin of Product |
United States |
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